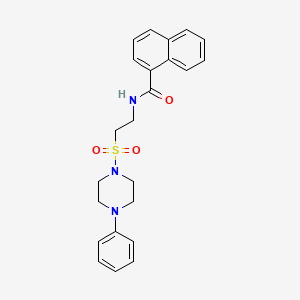

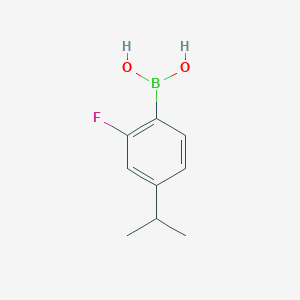

(2-Fluoro-4-isopropylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Fluoro-4-isopropylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various applications .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents .Molecular Structure Analysis

The molecular formula of “(2-Fluoro-4-isopropylphenyl)boronic acid” is C9H12BFO2 . The average mass is 182.000 Da and the monoisotopic mass is 182.091446 Da .Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4-isopropylphenyl)boronic acid”, have been used in various sensing applications due to their interactions with diols and strong Lewis bases . They have also been used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of “(2-Fluoro-4-isopropylphenyl)boronic acid” is 198 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Homogeneous Assays: Boronic acids can be incorporated into assay systems for detecting specific analytes. Their reversible binding with cis-diols allows for sensitive and selective detection.

Heterogeneous Detection: Boronic acid-based sensors can be used in heterogeneous detection methods. These sensors can operate at the interface of the sensing material or within the bulk sample, making them versatile tools for detecting various molecules.

Protein Manipulation and Labeling: The interaction of boronic acids with proteins has gained significant attention. Researchers use boronic acids for protein labeling, modification, and manipulation. These applications have implications in fields such as proteomics and drug discovery.

Electrophoresis of Glycated Molecules: Boronic acids are employed in electrophoresis techniques to separate and analyze glycated molecules. This is particularly relevant in studying glycoproteins and glycosylation patterns.

Therapeutics Development: Researchers explore boronic acids as potential therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for drug design and delivery.

Separation Technologies: Boronic acids play a role in separation science. They can be used in chromatography, affinity-based separations, and other techniques for isolating specific compounds.

Suzuki–Miyaura Coupling

(2-Fluoro-4-isopropylphenyl)boronic acid is a valuable reagent in Suzuki–Miyaura coupling reactions. This palladium-catalyzed cross-coupling method allows the synthesis of biaryl compounds. The mild reaction conditions and functional group tolerance make it widely applicable in organic synthesis .

Fluorescent Sensors

Boronic acid-based fluorescent sensors exploit the reversible cyclic boronic ester formation with cis-1,2- or 1,3-diols. These sensors find applications in detecting sugars, neurotransmitters, and other analytes. Researchers have extended this concept to create smart materials for various purposes .

Wirkmechanismus

Target of Action

The primary target of (2-Fluoro-4-isopropylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of (2-Fluoro-4-isopropylphenyl)boronic acid is influenced by several environmental factors. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy and stability .

Zukünftige Richtungen

Boronic acid-based compounds, including “(2-Fluoro-4-isopropylphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their utility in various sensing applications and their interactions with proteins have been areas of particular growth . The development of new boronic acid-based fluorescent sensors has also been a recent focus .

Eigenschaften

IUPAC Name |

(2-fluoro-4-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKIIXSJUHKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2225174-97-8 |

Source

|

| Record name | [2-fluoro-4-(propan-2-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)

![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)

![N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2740290.png)